Cas no 1021206-06-3 (1-{3-[(4-ethylpiperazin-1-yl)methyl]-2,4-dihydroxyphenyl}-2-(4-methoxyphenyl)ethan-1-one)
![1-{3-[(4-ethylpiperazin-1-yl)methyl]-2,4-dihydroxyphenyl}-2-(4-methoxyphenyl)ethan-1-one structure](https://www.kuujia.com/scimg/cas/1021206-06-3x500.png)
1-{3-[(4-ethylpiperazin-1-yl)methyl]-2,4-dihydroxyphenyl}-2-(4-methoxyphenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-{3-[(4-ethylpiperazin-1-yl)methyl]-2,4-dihydroxyphenyl}-2-(4-methoxyphenyl)ethan-1-one
- AKOS005176904
- SR-01000921885-1
- F5278-0147
- 1-(3-((4-ethylpiperazin-1-yl)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone
- SR-01000921885
- 1021206-06-3
- 1-[3-[(4-ethylpiperazin-1-yl)methyl]-2,4-dihydroxyphenyl]-2-(4-methoxyphenyl)ethanone
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- Inchi: 1S/C22H28N2O4/c1-3-23-10-12-24(13-11-23)15-19-20(25)9-8-18(22(19)27)21(26)14-16-4-6-17(28-2)7-5-16/h4-9,25,27H,3,10-15H2,1-2H3
- InChI Key: SKMMGIQIQZSUBB-UHFFFAOYSA-N
- SMILES: OC1C(C(CC2C=CC(=CC=2)OC)=O)=CC=C(C=1CN1CCN(CC)CC1)O
Computed Properties
- Exact Mass: 384.20490738g/mol
- Monoisotopic Mass: 384.20490738g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 7
- Complexity: 487
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 73.2Ų
- XLogP3: 3
1-{3-[(4-ethylpiperazin-1-yl)methyl]-2,4-dihydroxyphenyl}-2-(4-methoxyphenyl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5278-0147-2μmol |
1-{3-[(4-ethylpiperazin-1-yl)methyl]-2,4-dihydroxyphenyl}-2-(4-methoxyphenyl)ethan-1-one |
1021206-06-3 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5278-0147-75mg |
1-{3-[(4-ethylpiperazin-1-yl)methyl]-2,4-dihydroxyphenyl}-2-(4-methoxyphenyl)ethan-1-one |
1021206-06-3 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5278-0147-20mg |
1-{3-[(4-ethylpiperazin-1-yl)methyl]-2,4-dihydroxyphenyl}-2-(4-methoxyphenyl)ethan-1-one |
1021206-06-3 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5278-0147-3mg |
1-{3-[(4-ethylpiperazin-1-yl)methyl]-2,4-dihydroxyphenyl}-2-(4-methoxyphenyl)ethan-1-one |
1021206-06-3 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5278-0147-4mg |
1-{3-[(4-ethylpiperazin-1-yl)methyl]-2,4-dihydroxyphenyl}-2-(4-methoxyphenyl)ethan-1-one |
1021206-06-3 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5278-0147-10mg |
1-{3-[(4-ethylpiperazin-1-yl)methyl]-2,4-dihydroxyphenyl}-2-(4-methoxyphenyl)ethan-1-one |
1021206-06-3 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5278-0147-15mg |
1-{3-[(4-ethylpiperazin-1-yl)methyl]-2,4-dihydroxyphenyl}-2-(4-methoxyphenyl)ethan-1-one |
1021206-06-3 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5278-0147-25mg |
1-{3-[(4-ethylpiperazin-1-yl)methyl]-2,4-dihydroxyphenyl}-2-(4-methoxyphenyl)ethan-1-one |
1021206-06-3 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5278-0147-50mg |
1-{3-[(4-ethylpiperazin-1-yl)methyl]-2,4-dihydroxyphenyl}-2-(4-methoxyphenyl)ethan-1-one |
1021206-06-3 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5278-0147-20μmol |
1-{3-[(4-ethylpiperazin-1-yl)methyl]-2,4-dihydroxyphenyl}-2-(4-methoxyphenyl)ethan-1-one |
1021206-06-3 | 20μmol |
$79.0 | 2023-09-10 |
1-{3-[(4-ethylpiperazin-1-yl)methyl]-2,4-dihydroxyphenyl}-2-(4-methoxyphenyl)ethan-1-one Related Literature
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Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
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David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
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Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555
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Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
Additional information on 1-{3-[(4-ethylpiperazin-1-yl)methyl]-2,4-dihydroxyphenyl}-2-(4-methoxyphenyl)ethan-1-one
Comprehensive Overview of 1-{3-[(4-ethylpiperazin-1-yl)methyl]-2,4-dihydroxyphenyl}-2-(4-methoxyphenyl)ethan-1-one (CAS No. 1021206-06-3)
The compound 1-{3-[(4-ethylpiperazin-1-yl)methyl]-2,4-dihydroxyphenyl}-2-(4-methoxyphenyl)ethan-1-one, identified by CAS No. 1021206-06-3, is a structurally intricate molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique combination of functional groups, including a 4-ethylpiperazine moiety and a dihydroxyphenyl scaffold, positions it as a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential interactions with biological targets, given its multi-functional pharmacophore design.
In recent years, the demand for novel small-molecule modulators has surged, driven by advancements in drug discovery and personalized medicine. The 1-{3-[(4-ethylpiperazin-1-yl)methyl]-2,4-dihydroxyphenyl}-2-(4-methoxyphenyl)ethan-1-one structure aligns with this trend, as its piperazine and methoxyphenyl components are frequently explored in the context of central nervous system (CNS) therapeutics and enzyme inhibition. These attributes make it a subject of interest for addressing conditions such as neurodegenerative diseases and metabolic disorders.
The synthesis and characterization of CAS No. 1021206-06-3 involve sophisticated organic chemistry techniques, including multi-step coupling reactions and chromatographic purification. Its 2,4-dihydroxyphenyl core contributes to its solubility profile, while the 4-methoxyphenyl group enhances its stability under physiological conditions. Such properties are critical for optimizing bioavailability and drug-like behavior, which are frequently searched topics in pharmaceutical forums and academic databases.
From a mechanistic perspective, this compound's potential to interact with G-protein-coupled receptors (GPCRs) or kinase enzymes has been hypothesized. These targets are central to many drug development pipelines, particularly in oncology and immunology. The inclusion of an ethylpiperazine side chain further suggests possible blood-brain barrier (BBB) penetration, a hot topic in CNS drug design discussions.
In the context of AI-driven drug discovery, molecules like 1-{3-[(4-ethylpiperazin-1-yl)methyl]-2,4-dihydroxyphenyl}-2-(4-methoxyphenyl)ethan-1-one are often analyzed using machine learning algorithms to predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. This aligns with the growing interest in computational chemistry and in silico screening, which are frequently queried in search engines by researchers and students alike.
Environmental and green chemistry considerations also play a role in the study of this compound. Its synthetic pathways are being evaluated for atom economy and reduced waste generation, reflecting broader industry trends toward sustainable pharmaceutical manufacturing. These aspects are increasingly relevant to regulatory bodies and environmentally conscious stakeholders.
In summary, CAS No. 1021206-06-3 represents a fascinating intersection of medicinal chemistry, drug design, and computational biology. Its structural complexity and functional versatility make it a compelling subject for ongoing research, particularly in areas like targeted therapy and precision medicine. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in both academic and industrial settings.
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